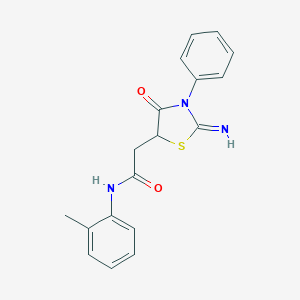
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide, also known as 'Thioflavin T' or 'ThT', is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are abnormal protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. ThT is a valuable tool for the detection and quantification of amyloid fibrils in vitro and in vivo.
Mecanismo De Acción
ThT binds to amyloid fibrils through its thiazole ring, which interacts with the β-sheet structure of the fibrils. This interaction causes a shift in the fluorescence spectrum of ThT, resulting in an increase in fluorescence intensity. The binding of ThT to amyloid fibrils is reversible, making it a valuable tool for kinetic studies of fibril formation and dissociation.
Biochemical and Physiological Effects:
ThT is a non-toxic dye that does not interfere with the structure or function of amyloid fibrils. It has no known biochemical or physiological effects on cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ThT has several advantages for lab experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with a variety of experimental conditions. However, ThT also has some limitations, including its potential for non-specific binding to other proteins and its limited ability to detect fibrils with non-β-sheet structures.
Direcciones Futuras
There are several future directions for research involving ThT, including the development of new ThT derivatives with improved binding properties, the application of ThT in vivo for the detection and quantification of amyloid fibrils, and the use of ThT in the development of new therapeutics for neurodegenerative diseases. Additionally, ThT may have potential applications in the detection and quantification of other protein aggregates, such as prions and tau filaments.
Métodos De Síntesis
ThT can be synthesized by a multi-step process involving the condensation of thiosemicarbazide and benzaldehyde, followed by cyclization with 2-bromoacetyl bromide and N-methylaniline. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
ThT is widely used in scientific research for the detection and quantification of amyloid fibrils. It is used in a variety of techniques, including fluorescence spectroscopy, fluorescence microscopy, and electron microscopy. ThT is also used in the development and screening of potential therapeutics for neurodegenerative diseases.
Propiedades
Fórmula molecular |
C18H17N3O2S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-5-6-10-14(12)20-16(22)11-15-17(23)21(18(19)24-15)13-8-3-2-4-9-13/h2-10,15,19H,11H2,1H3,(H,20,22) |
Clave InChI |
RFZOWCZASVRUGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)

![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)
![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)

![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)